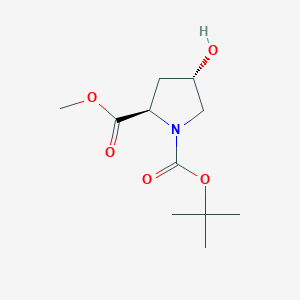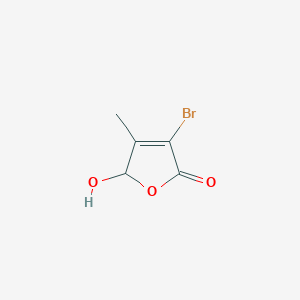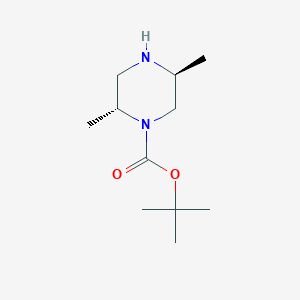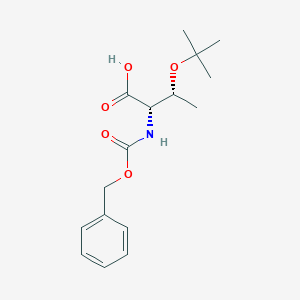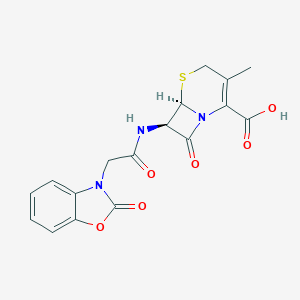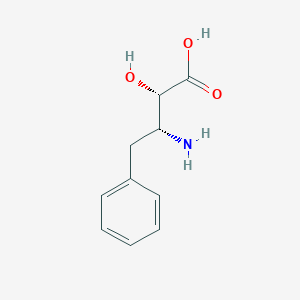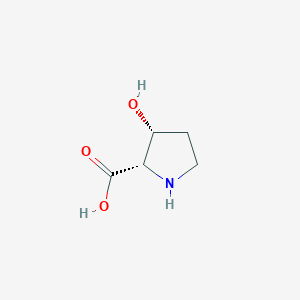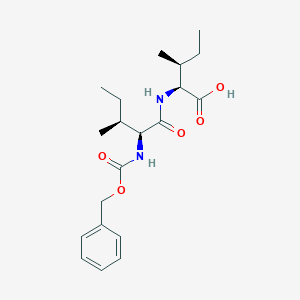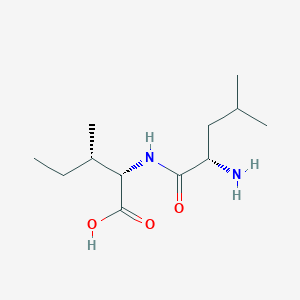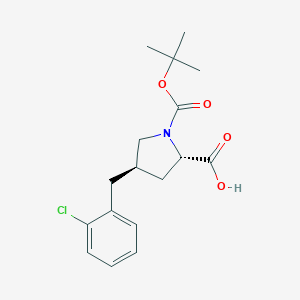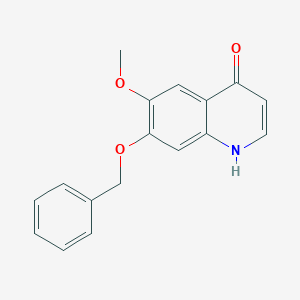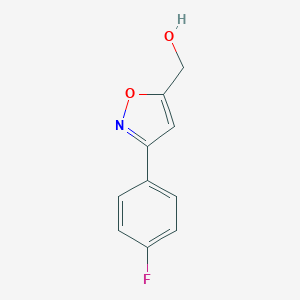
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol
Übersicht
Beschreibung
The compound (3-(4-Fluorophenyl)isoxazol-5-yl)methanol is not directly described in the provided papers. However, the papers do discuss compounds with similar structural motifs, such as isoxazole rings and fluorophenyl groups, which are relevant to the analysis of the target compound. For instance, the first paper describes a compound with a 4-fluorophenyl group and an isoxazole ring, although it is a more complex molecule with additional functional groups and a triazole ring . The second paper discusses the crystal structure of a chromenoisoxazolyl methanol derivative, which also contains an isoxazole ring and a fluorine atom, but in a different arrangement .
Synthesis Analysis
The synthesis of the related compound in the first paper involves the treatment of a triazole-containing epoxypropyl derivative with sodium methoxide, leading to the formation of a complex molecule with multiple rings and functional groups . This synthesis route suggests that similar methods could potentially be applied to synthesize the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the related compounds is characterized by the presence of isoxazole rings and fluorine substituents. In the first paper, the dihedral angles between the triazole ring and the two benzene rings are reported, which provides insight into the spatial arrangement of the rings in the molecule . The second paper highlights the impact of substituting a fluorine atom with a chlorine atom on the intermolecular interactions and crystal symmetry . These findings can be extrapolated to infer that the molecular structure of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol would also exhibit specific geometric and electronic characteristics due to the presence of the isoxazole ring and the fluorophenyl group.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, they do provide insights into the reactivity of similar compounds. The presence of the methanol group in the second paper's compound suggests potential for hydrogen bonding and polarity-related reactivity . The fluorine atom's electronegativity could influence the reactivity of the target compound by affecting the electron distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are detailed in the papers. The first paper provides crystallographic data, including space group, unit cell dimensions, and density, which are important for understanding the solid-state properties of the compound . The second paper discusses the supramolecular networks formed through hydrogen bonding and other non-covalent interactions, which are crucial for the stability and properties of the crystalline material . These properties are relevant to the analysis of the target compound, as they can influence its solubility, melting point, and other physical characteristics.
Wissenschaftliche Forschungsanwendungen
Supramolecular Networks
- Study 1: Supramolecular networks of isoxazole derivatives were explored, highlighting differences in intermolecular interaction patterns due to molecular scaffold variations, as demonstrated in compounds similar to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol. This shows the substance's potential in understanding molecular interactions and crystallography (Rajalakshmi et al., 2012).
Anticonvulsant Agents
- Study 2: Synthesis of novel compounds including (5-amino-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives, related to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, was explored for potential use as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Antimicrobial Activity
- Study 3: A novel series of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives, synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, were tested for in vitro antimicrobial activity, indicating the potential of similar compounds like (3-(4-Fluorophenyl)isoxazol-5-yl)methanol in antimicrobial research (Kumar et al., 2019).
Cytotoxic Activity
- Study 4: Research on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, related to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, has shown potent cytotoxicity against various human cancer cell lines, illustrating the compound's potential in cancer research (Rao et al., 2014).
Corrosion Inhibition
- Study 5: (3-(4-Methoxyphenyl)isoxazole-5-yl)-methanol, a compound similar to (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, was synthesized and used as an efficient inhibitor to protect copper in sulfuric acid solutions, indicating its potential application in corrosion studies (Khezri et al., 2020).
Antiproliferative Activity
- Study 6: The synthesis and evaluation of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone for antiproliferative activity demonstrate the relevance of similar compounds in the study of cancer treatments (Prasad et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHZYGAOISWOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622215 | |
| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol | |
CAS RN |
206055-89-2 | |
| Record name | 3-(4-Fluorophenyl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

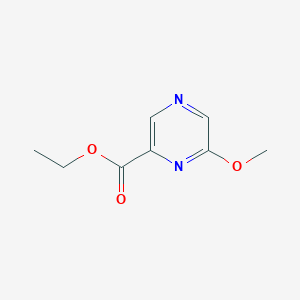
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
